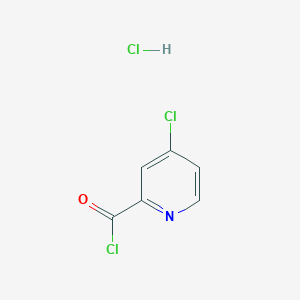

4-Chloropyridine-2-carbonyl chloride hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride involves several key steps, starting from basic pyridine derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, demonstrating a one-step synthesis approach (Mirallai, Manos, & Koutentis, 2013).

Wissenschaftliche Forschungsanwendungen

Polymerization and Formation of Pyridine Derivatives : The polymerization of 4-chloropyridine can produce 4-hydroxypyridine, N(4′-pyridyl)-4-pyridone, and other picrates derived from compounds with multiple pyridine rings (Wibaut & Broekman, 2010). Additionally, 4-chloropyridine can yield various pyridyl-pyridinium compounds, showcasing its versatility in chemical synthesis (Wibaut & Broekman, 2010).

Enhancement of Catalytic Activity : Nitrogen-doping of activated carbon supports, used in Pd catalysts, can enhance the hydrodechlorination activity, which is beneficial for faster degradation of substances like 4-chlorophenol (Ruiz-Garcia et al., 2020).

Environmental Remediation : The degradation of 4-chlorophenol in acidic solutions can be accelerated by processes like electro-Fenton, photoelectro-Fenton, and peroxi-coagulation, with photoelectro-Fenton being particularly efficient for organic carbon removal (Brillas, Sauleda & Casado, 1998).

Synthesis of Novel Compounds : Various studies demonstrate the synthesis of novel compounds using derivatives of 4-chloropyridine, indicating its utility in creating new molecules with potential applications in fields like pharmaceuticals and materials science. Examples include the synthesis of novel substituted pyridine linked triazole derivatives (Xiao-lin, 2012) and 1,4-disubstituted 2-oxopyrrolidines (Valenta et al., 1994).

Insecticidal and Fungicidal Activities : Certain derivatives synthesized using 4-chloropyridine demonstrate insecticidal and fungicidal activities, suggesting potential applications in agriculture and pest control (Xiao-lin, 2012); (Xiao-lin, 2013).

Organic Synthesis and Catalysis : 4-Chloropyridine-2-carbonyl chloride hydrochloride also finds utility in organic synthesis, such as in the formation of organopalladium(II) complexes, which have potential applications in catalysis (Isobe et al., 1986), and as a catalyst in acylation reactions (Liu et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

4-chloropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLQTVZSPAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625451 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2-carbonyl chloride hydrochloride | |

CAS RN |

51727-15-2 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

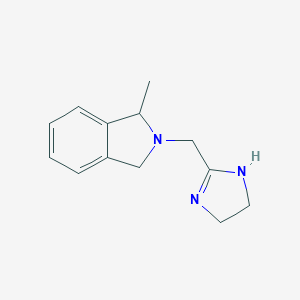

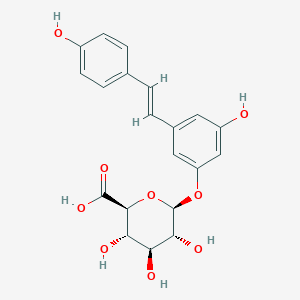

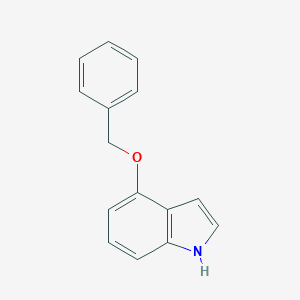

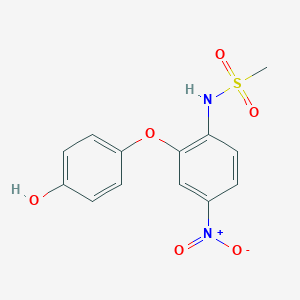

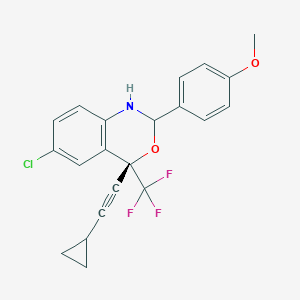

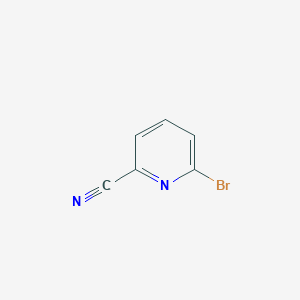

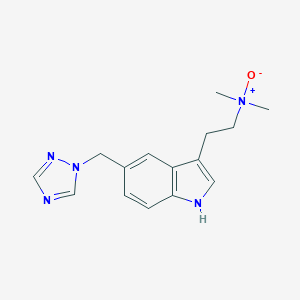

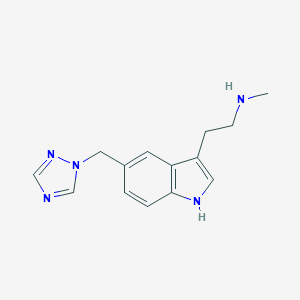

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)